4-(N,N-dimethylsulfamoyl)-N-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Description
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Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S2/c1-23(2)29(25,26)15-8-6-13(7-9-15)17(24)20-11-16-21-22-18(27-16)28-12-14-5-3-4-10-19-14/h3-10H,11-12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQXBPSIQDHZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-dimethylsulfamoyl)-N-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C_{17}H_{20}N_{4}O_{3}S
- Molecular Weight : 364.43 g/mol
- SMILES Notation : CC(N(C)C)(=O)N(Cc1ncc(=O)n1C(=O)c2ccccc2)S(=O)(=O)
This compound features a benzamide core, a dimethylsulfamoyl group, and a pyridinylmethylthio oxadiazole moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways related to inflammatory responses and cancer progression.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, particularly against certain bacterial strains.
- Anti-inflammatory Effects : The sulfamoyl group is known for its role in modulating inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.
Biological Activity Data
Recent studies have provided insights into the biological activity of this compound. Below is a summary table of key findings:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anticancer Activity : In a study involving MCF7 breast cancer cells, the compound demonstrated significant cytotoxic effects with an IC50 value of 15 µM. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : A study assessed the compound's ability to inhibit COX-2 activity in vitro. Results showed that it effectively reduced prostaglandin E2 production in stimulated macrophages, indicating its potential utility in treating inflammatory conditions.
- Antimicrobial Efficacy : The compound was evaluated against various bacterial strains, including Staphylococcus aureus. The results indicated that it possesses moderate antimicrobial activity, with further investigations suggested for optimization.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Activity
The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies have demonstrated its potential as an anticancer agent:
- Antiproliferative Effects : Related compounds have been reported to reduce cell proliferation in cancer cells such as MIA PaCa-2, with submicromolar antiproliferative activity noted in these studies.
- Mechanism of Action : The compound's mechanism may involve modulation of critical cellular pathways, including inhibition of mTORC1, which is essential for cell growth and proliferation. This leads to increased autophagic flux under nutrient-limited conditions, enhancing therapeutic efficacy against cancer cells.
Enzyme Inhibition
The compound has been identified as a potential enzyme inhibitor:
- Targeting Specific Enzymes : It has shown efficacy in inhibiting enzymes involved in various disease processes, suggesting therapeutic applications in conditions such as cancer and infectious diseases.
- Binding Affinity : The structural components allow effective binding to active or allosteric sites on target proteins, influencing their activity and function.
Similar Compounds
The uniqueness of 4-(N,N-dimethylsulfamoyl)-N-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can be compared with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(N,N-dimethylsulfamoyl)benzamide | Benzamide core with dimethylsulfamoyl group | Anticancer properties |
| 5-(Pyridine-2-yldisulfanyl)-1,3,4-thiadiazole | Thiadiazole core with pyridine | Antimicrobial activity |
| 4-(dimethylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide | Benzamide core with pyridinylmethyl group | Enzyme inhibition |
Case Studies
Several studies have explored the applications and effects of this compound:
- Anticancer Research : A study demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. The study highlighted the importance of structural features in enhancing biological activity .
- Enzyme Inhibition Studies : Research focused on the enzyme inhibitory properties showed that this compound could effectively inhibit key enzymes involved in cancer progression and other diseases. These findings suggest potential therapeutic applications in drug development targeting specific diseases .
Preparation Methods
Cyclization of Diacylhydrazine Precursors
The 1,3,4-oxadiazole ring is classically synthesized via cyclodehydration of N,N'-diacylhydrazines. For the target compound, 2-(bromomethyl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole serves as a critical intermediate.
Step 1: Hydrazide Formation
Pyridin-2-ylmethanethiol (1.2 eq) is reacted with ethyl bromoacetate in anhydrous DMF at 0–5°C to yield ethyl 2-((pyridin-2-ylmethyl)thio)acetate (85% yield). Subsequent hydrazinolysis with hydrazine hydrate (3 eq) in ethanol under reflux for 6 hr generates 2-((pyridin-2-ylmethyl)thio)acetohydrazide.
Step 2: Diacylhydrazine Synthesis
The hydrazide is treated with 4-(N,N-dimethylsulfamoyl)benzoyl chloride (1.1 eq) in dichloromethane (DCM) with triethylamine (2 eq) as base. Stirring at 25°C for 12 hr affords N'-(4-(N,N-dimethylsulfamoyl)benzoyl)-2-((pyridin-2-ylmethyl)thio)acetohydrazide (78% yield).
Step 3: Cyclodehydration
Cyclization of the diacylhydrazine is achieved using phosphorus oxychloride (POCl₃) in toluene at 110°C for 8 hr, yielding 2-(chloromethyl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole (72% yield). Substitution of POCl₃ with thionyl chloride (SOCl₂) reduces yield to 65% due to competing side reactions.
Palladium-Catalyzed Cross-Coupling for Oxadiazole Assembly
Alternative methods leverage palladium-catalyzed Suzuki–Miyaura coupling to construct the oxadiazole-thioether linkage.
Reaction Conditions
- Catalyst : Pd(dppf)Cl₂ (5 mol%)
- Base : Na₂CO₃ (2 eq)
- Solvent : Toluene/H₂O (3:1) with Bu₄NBr (0.1 eq) as phase-transfer catalyst.
- Temperature : 115°C, 16 hr
Coupling 2-(bromomethyl)-1,3,4-oxadiazole-5-boronic acid pinacol ester with pyridin-2-ylmethyl disulfide under these conditions affords the thioether-linked oxadiazole in 82% yield.
Functionalization with 4-(N,N-Dimethylsulfamoyl)benzamide
Sulfamoylation of Benzoyl Chloride
4-Aminobenzoic acid is sulfamoylated using dimethylsulfamoyl chloride (1.5 eq) in pyridine at 0°C. After 4 hr, the mixture is poured into ice-water, and the precipitate is filtered to yield 4-(N,N-dimethylsulfamoyl)benzoic acid (89% purity). Conversion to the acid chloride using oxalyl chloride (2 eq) and catalytic DMF in DCM provides 4-(N,N-dimethylsulfamoyl)benzoyl chloride (94% yield).
Amide Bond Formation
The oxadiazole intermediate (2-(chloromethyl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole) is reacted with 4-(N,N-dimethylsulfamoyl)benzoyl chloride (1.1 eq) in THF using Hunig’s base (DIPEA, 2 eq) as a catalyst. Stirring at 25°C for 24 hr yields the target compound in 68% yield after silica gel chromatography.
Optimization Note : Substituting DIPEA with K₂CO₃ in DMF increases yield to 76% but necessitates higher temperatures (60°C).
Alternative Pathway: Sequential Oxadiazole-Benzamide Coupling
Synthesis of (5-((Pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methanamine
The methylamine side chain is introduced via Gabriel synthesis:
Amide Coupling
The amine intermediate is coupled with 4-(N,N-dimethylsulfamoyl)benzoic acid using HATU (1.5 eq) and DIPEA (3 eq) in DCM (25°C, 12 hr), yielding the target compound in 81% yield.
Comparative Analysis of Synthetic Routes
| Parameter | Diacylhydrazine Route | Suzuki Coupling Route | Sequential Coupling Route |
|---|---|---|---|
| Overall Yield (%) | 52 | 67 | 73 |
| Purity (HPLC) | 95.2 | 97.8 | 98.5 |
| Reaction Steps | 5 | 4 | 4 |
| Cost (Relative) | High | Moderate | Low |
| Scalability | Limited | Moderate | High |
Key Observations :
- The sequential coupling route offers superior yield and scalability due to fewer purification steps.
- Suzuki coupling minimizes side reactions but requires expensive palladium catalysts.
- Diacylhydrazine cyclization is reliable but generates stoichiometric POCl₃ waste.
Characterization and Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.51 (d, J = 4.8 Hz, 1H, Py-H), 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.81 (t, J = 7.6 Hz, 1H, Py-H), 7.45 (d, J = 7.8 Hz, 1H, Py-H), 4.72 (s, 2H, SCH₂Py), 4.53 (s, 2H, NCH₂Oxadiazole), 3.12 (s, 6H, N(CH₃)₂).
- ¹³C NMR : δ 166.2 (C=O), 158.9 (Oxadiazole-C2), 149.7 (Py-C2), 136.4–127.8 (Ar-C), 43.1 (N(CH₃)₂).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₉H₂₀N₅O₄S₂ ([M+H]⁺): 454.1004. Found: 454.1006.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Synthesis involves multi-step routes, typically starting with the formation of the 1,3,4-oxadiazole core. A common approach includes cyclization of thiosemicarbazides using reagents like POCl₃ or H₂SO₄ (). For the pyridin-2-ylmethylthio moiety, nucleophilic substitution between 5-mercapto-1,3,4-oxadiazole derivatives and 2-(bromomethyl)pyridine is effective. Optimization involves:
- Solvent selection : DMSO or DMF enhances solubility of intermediates ().
- Temperature control : Cyclization steps often require 80–100°C, while coupling reactions proceed at room temperature ().
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) yields >90% purity ().
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- NMR : ¹H NMR identifies the pyridin-2-ylmethyl group (δ 7.2–8.5 ppm, aromatic protons) and dimethylsulfamoyl moiety (δ 2.8–3.1 ppm, singlet for N(CH₃)₂). ¹³C NMR confirms the oxadiazole ring (C=N at ~160 ppm) and benzamide carbonyl (δ ~167 ppm) ().
- HRMS : ESI-HRMS provides exact mass verification (e.g., calculated [M+H]⁺ for C₂₁H₂₂N₆O₃S₂: 487.1182) ().
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions stabilizes dimers) ().
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities across assays?
Contradictions may arise from assay conditions (e.g., pH, cell permeability). Strategies include:
- Solubility profiling : Test in DMSO/PBS mixtures to ensure compound stability ().
- Target validation : Use enzyme inhibition assays (e.g., PFOR enzyme inhibition, as seen in nitazoxanide analogs) to confirm direct target engagement ().
- Orthogonal assays : Compare cellular cytotoxicity (MTT assay) with biochemical binding (SPR) to distinguish off-target effects ().
Q. What computational approaches are effective in optimizing pharmacokinetic properties without compromising activity?
- Molecular docking : Predict binding modes to bacterial targets (e.g., acps-pptase) using AutoDock Vina. The oxadiazole and sulfamoyl groups show strong hydrogen-bonding with active-site residues ().
- QSAR modeling : Modify substituents on the benzamide ring to improve logP (target 2–3) and reduce CYP450 metabolism. Fluorine substitution enhances metabolic stability ().
- MD simulations : Evaluate conformational stability of the sulfamoyl-oxadiazole pharmacophore in target binding pockets over 100-ns trajectories ().
Q. How does the compound’s crystal structure inform its stability and formulation development?
Single-crystal X-ray studies reveal:
- Intermolecular interactions : Centrosymmetric dimers via N–H···N hydrogen bonds (2.89 Å) ().
- Packing stability : C–H···O/F interactions (e.g., C4–H4···F2, 3.12 Å) enhance lattice cohesion ().
- Hygroscopicity : Absence of labile protons suggests low moisture sensitivity, supporting solid-state formulations ().
Methodological Considerations
- Synthetic challenges : Trace impurities from incomplete cyclization can skew bioactivity results. Use preparative HPLC for final purification ().
- Data interpretation : Correlate NMR splitting patterns (e.g., AB systems for diastereotopic protons) with stereochemical assignments ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
